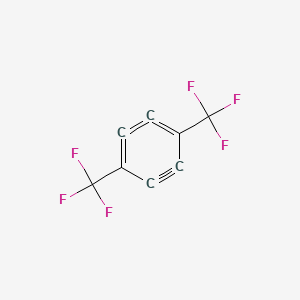![molecular formula C22H19NO4 B14254965 N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine CAS No. 240482-28-4](/img/structure/B14254965.png)
N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine is an organic compound that features a biphenyl group attached to the carbonyl group of L-tyrosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine typically involves the coupling of a biphenyl derivative with L-tyrosine. One common method is the use of a biphenyl carbonyl chloride, which reacts with the amino group of L-tyrosine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. Purification steps like recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Alcohol derivatives of the biphenyl group.
Substitution: Nitro or halogenated biphenyl derivatives.
科学的研究の応用
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine involves its interaction with specific molecular targets. The biphenyl group can intercalate into hydrophobic regions of proteins or cell membranes, while the tyrosine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
L-Tyrosine: An amino acid with a phenolic side chain.
N-([1,1’-Biphenyl]-2-carbonyl)-L-tyrosine: A structural isomer with the biphenyl group attached at a different position.
Uniqueness
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.
特性
CAS番号 |
240482-28-4 |
|---|---|
分子式 |
C22H19NO4 |
分子量 |
361.4 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-[(4-phenylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C22H19NO4/c24-19-12-6-15(7-13-19)14-20(22(26)27)23-21(25)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13,20,24H,14H2,(H,23,25)(H,26,27)/t20-/m0/s1 |
InChIキー |
KRTYTLOKFIJWGM-FQEVSTJZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


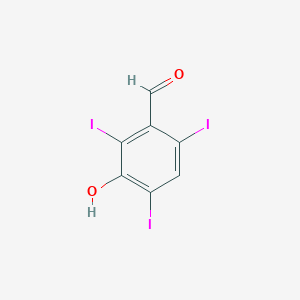
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)

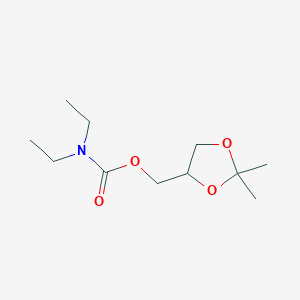
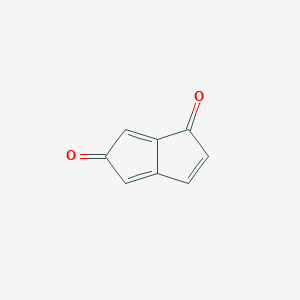
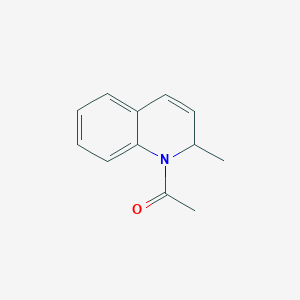


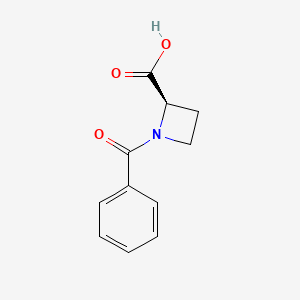
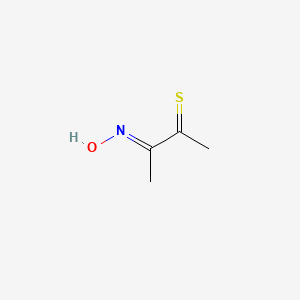
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)

